molecular formula C9H13N3O4S B1469034 4-Nitro-2-(propylamino)benzenesulfonamide CAS No. 1284863-10-0

4-Nitro-2-(propylamino)benzenesulfonamide

Cat. No.: B1469034
CAS No.: 1284863-10-0
M. Wt: 259.28 g/mol
InChI Key: OYFSZLRULIWKME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Nitro-2-(propylamino)benzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary enzymes it interacts with is carbonic anhydrase IX. This enzyme is overexpressed in many solid tumors and is involved in regulating pH levels within cells. By inhibiting carbonic anhydrase IX, this compound can disrupt the pH balance in cancer cells, leading to reduced cell proliferation and increased apoptosis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer cell lines such as MDA-MB-231 and MCF-7, this compound has been shown to inhibit cell growth and induce apoptosis. It influences cell signaling pathways by disrupting the activity of carbonic anhydrase IX, leading to alterations in gene expression and cellular metabolism . Additionally, this compound can affect normal cells, although its impact is more pronounced in cancerous cells due to their higher expression of carbonic anhydrase IX.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with carbonic anhydrase IX. This binding inhibits the enzyme’s activity, leading to a decrease in pH regulation within the cell. The inhibition of carbonic anhydrase IX results in a buildup of acidic byproducts, which can trigger apoptosis in cancer cells. Additionally, this compound may influence other molecular pathways by altering gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its efficacy may decrease over extended periods due to degradation. Long-term exposure to this compound can lead to sustained inhibition of carbonic anhydrase IX and prolonged effects on cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase IX without causing significant toxicity. At higher doses, toxic effects may be observed, including damage to normal tissues and organs. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic effect without inducing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with carbonic anhydrase IX. This enzyme plays a crucial role in maintaining pH balance and metabolic flux within cells. By inhibiting carbonic anhydrase IX, this compound can alter metabolite levels and disrupt normal metabolic processes. Additionally, this compound may interact with other enzymes and cofactors involved in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The distribution of this compound is critical for its efficacy, as it must reach target sites such as carbonic anhydrase IX to exert its inhibitory effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within the cell can influence its ability to inhibit carbonic anhydrase IX and other molecular targets, thereby affecting its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-(propylamino)benzenesulfonamide involves several steps. One common method includes the nitration of 2-(propylamino)benzenesulfonamide. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective nitration of the aromatic ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-(propylamino)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitro-2-(propylamino)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a nitro group and a propylamino group on the benzenesulfonamide scaffold. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

4-nitro-2-(propylamino)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4S/c1-2-5-11-8-6-7(12(13)14)3-4-9(8)17(10,15)16/h3-4,6,11H,2,5H2,1H3,(H2,10,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFSZLRULIWKME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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